3-Methoxy-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
3-Methoxy-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(pyrrolidin-1-yl)pyridine typically involves the reaction of 3-methoxypyridine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-methoxypyridine and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the pyridine ring.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-formyl-2-(pyrrolidin-1-yl)pyridine.
Reduction: Formation of 3-methoxy-2-(pyrrolidin-1-yl)piperidine.
Substitution: Formation of 3-substituted-2-(pyrrolidin-1-yl)pyridine derivatives.
Scientific Research Applications
3-Methoxy-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group can modulate electronic properties, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine.
2-Methoxy-3-(pyrrolidin-1-yl)pyridine: Isomer with different substitution pattern on the pyridine ring.
3-Methoxy-2-(morpholin-1-yl)pyridine: Contains a morpholine ring instead of pyrrolidine.
Uniqueness
3-Methoxy-2-(pyrrolidin-1-yl)pyridine is unique due to the specific combination of the methoxy and pyrrolidinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and materials science.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-4-6-11-10(9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
AJMFZIHXEBWHTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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